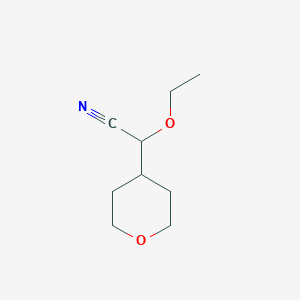

2-Ethoxy-2-(oxan-4-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxy-2-(oxan-4-yl)acetonitrile is a chemical compound with the CAS Number: 1465134-86-4 . It has a molecular weight of 169.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular formula of this compound is C9H15NO2 . The structure includes an ethoxy group (C2H5O-) and an oxan-4-yl group (a tetrahydrofuran-4-yl group, C4H7O-) attached to an acetonitrile group (CH2CN).Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 169.22 . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications

Fluorescent Chemosensors

A novel fluorescent sensor based on a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit for metal ions has been synthesized. This sensor shows exceptional selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations in acetonitrile aqueous solutions. It demonstrates a unique 1:1 binding mode with Zn(2+) but a 2:1 binding mode with Cd(2+), enabling the distinction between these two ions through spectral changes. This capability could be crucial for detecting and differentiating metal ions in biological and environmental samples (Li et al., 2014).

Solvent-dependent Binding Modes

Research on rhodamine-azacrown derivatives has shown that these compounds respond to Al3+ and Fe3+ in ethanol–water solutions and selectively to Al3+ in acetonitrile. The binding mode changes from 1:1 in aqueous solutions to 2:1 in acetonitrile, illustrating the significant effect of the solvent on the binding efficiency and selectivity of fluorescent probes. These findings have implications for designing sensitive and selective sensors for metal ions in different environments (Fang et al., 2014).

Catalytic Applications

A new asiatic acid derivative, AS 2-006A, has been investigated for its wound healing properties. The determination of AS 2-006A in biological samples involves a simple preparation step using acetonitrile to deproteinize the samples, followed by high-performance liquid chromatography. This methodological approach aids in the evaluation of therapeutic agents, highlighting the role of acetonitrile in facilitating drug analysis and development (Kim et al., 1999).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-ethoxy-2-(oxan-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNWQOJPKDWENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2839835.png)

![Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2839836.png)

![1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one](/img/structure/B2839840.png)

![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)